molecular formula C5H9IO B14536653 2,2-Dimethylpropanoyl iodide CAS No. 61915-52-4

2,2-Dimethylpropanoyl iodide

Cat. No.: B14536653
CAS No.: 61915-52-4
M. Wt: 212.03 g/mol
InChI Key: JFOHXADNLDTKLT-UHFFFAOYSA-N
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Description

2,2-Dimethylpropanoyl iodide, also known as neopentyl iodide, is an organic compound with the molecular formula C5H11I. It is a halogenated derivative of neopentane, where one of the hydrogen atoms is replaced by an iodine atom. This compound is of interest due to its unique reactivity and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylpropanoyl iodide can be synthesized through the iodination of 2,2-dimethylpropanoyl chloride. The reaction typically involves the use of iodine and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods: The process would likely involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpropanoyl iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dimethylpropanoyl iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethylpropanoyl iodide in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or electrophile in the reaction .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethylpropanoyl iodide is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and elimination reactions. This reactivity is leveraged in various synthetic applications to introduce functional groups into organic molecules .

Properties

CAS No.

61915-52-4

Molecular Formula

C5H9IO

Molecular Weight

212.03 g/mol

IUPAC Name

2,2-dimethylpropanoyl iodide

InChI

InChI=1S/C5H9IO/c1-5(2,3)4(6)7/h1-3H3

InChI Key

JFOHXADNLDTKLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)I

Origin of Product

United States

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